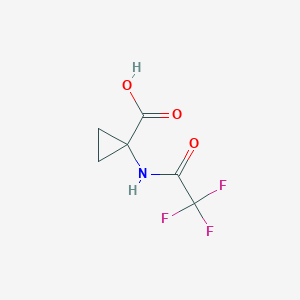

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid

Overview

Description

“1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid” is a synthetic compound with the CAS Number: 669066-98-2 . It has a molecular weight of 197.11 . The IUPAC name for this compound is 1-[(trifluoroacetyl)amino]cyclopropanecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6F3NO3/c7-6(8,9)3(11)10-5(1-2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Chemical Synthesis

“1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 669066-98-2 . It has a molecular weight of 197.11 and its IUPAC name is 1-[(trifluoroacetyl)amino]cyclopropanecarboxylic acid . This compound is used in various chemical synthesis processes due to its unique properties .

Metal-Organic Frameworks (MOFs)

This compound has been used in the creation of a zirconium (Zr) metal-organic framework having a DUT-52 structure . The framework was characterized using X-ray powder diffraction (XRPD) technique, thermogravimetric analysis (TGA), and Fourier transform infrared (FT-IR) spectroscopy .

Fluorescence Sensing

The Zr-based MOF created using this compound exhibits highly selective and sensitive fluorescence turn-on behavior toward cyanide (CN-) anion . The detection limit was found to be 0.23 μM .

Real Water Sample Testing

The Zr-based MOF can also be effectively used for CN- detection in real water samples . This makes it a valuable tool in environmental monitoring and safety .

Aerobic Oxidation of Cyclohexane

The compound has been used in the aerobic oxidation of cyclohexane . The hydrophobic cavities of the MOF achieved higher conversion of cyclohexane and cyclohexanol/cyclohexanone selectivity .

Gabriel Synthesis of Primary Amines

2,2,2-Trifluoroacetamide, a related compound, is used in a convenient alternative to the Gabriel synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group . This suggests potential applications of “1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid” in similar chemical reactions.

Safety And Hazards

properties

IUPAC Name |

1-[(2,2,2-trifluoroacetyl)amino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO3/c7-6(8,9)3(11)10-5(1-2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFYYKVOJQHLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514446 | |

| Record name | 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid | |

CAS RN |

669066-98-2 | |

| Record name | 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)

![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)